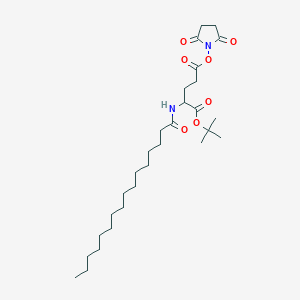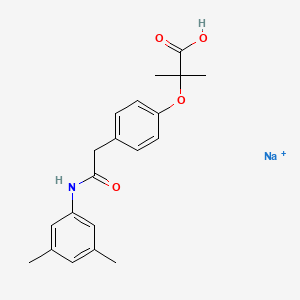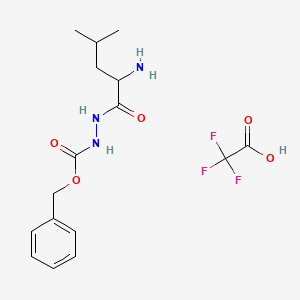
1-Boc-2-(L-leucyl)hydrazine TFA Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Boc-2-(L-leucyl)hydrazine trifluoroacetic acid salt is a compound used in organic synthesis, particularly in peptide chemistry. The compound contains a tert-butyloxycarbonyl (Boc) protecting group, which is commonly used to protect amine groups during chemical reactions. The trifluoroacetic acid salt form enhances its solubility and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Boc-2-(L-leucyl)hydrazine trifluoroacetic acid salt is typically synthesized through the protection of the amino group of L-leucine with a Boc group, followed by the formation of a hydrazine derivative. The Boc group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium bicarbonate. The hydrazine derivative is then formed by reacting the Boc-protected L-leucine with hydrazine hydrate under controlled conditions.
Industrial Production Methods
Industrial production of 1-Boc-2-(L-leucyl)hydrazine trifluoroacetic acid salt follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The final product is often purified using techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-Boc-2-(L-leucyl)hydrazine trifluoroacetic acid salt undergoes various chemical reactions, including:
Deprotection: Removal of the Boc group using strong acids like trifluoroacetic acid.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC).
Substitution Reactions: Reaction with electrophiles to form substituted derivatives.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid is commonly used to remove the Boc group.
Coupling Reactions: DCC or other carbodiimides are used as coupling agents.
Substitution Reactions: Electrophiles such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed
Deprotection: The major product is the free amine form of L-leucine hydrazine.
Coupling Reactions: Peptide derivatives with extended amino acid chains.
Substitution Reactions: Substituted hydrazine derivatives.
Wissenschaftliche Forschungsanwendungen
1-Boc-2-(L-leucyl)hydrazine trifluoroacetic acid salt is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Drug Development: Employed in the development of peptide-based drugs and therapeutic agents.
Bioconjugation: Utilized in the conjugation of peptides to other biomolecules for research purposes.
Proteomics: Applied in the study of protein structure and function through peptide mapping and sequencing.
Wirkmechanismus
The mechanism of action of 1-Boc-2-(L-leucyl)hydrazine triflu
Eigenschaften
Molekularformel |
C16H22F3N3O5 |
|---|---|
Molekulargewicht |
393.36 g/mol |
IUPAC-Name |
benzyl N-[(2-amino-4-methylpentanoyl)amino]carbamate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C14H21N3O3.C2HF3O2/c1-10(2)8-12(15)13(18)16-17-14(19)20-9-11-6-4-3-5-7-11;3-2(4,5)1(6)7/h3-7,10,12H,8-9,15H2,1-2H3,(H,16,18)(H,17,19);(H,6,7) |
InChI-Schlüssel |
KUOXFVJOMSSDEY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(C(=O)NNC(=O)OCC1=CC=CC=C1)N.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[3-[[3-[[5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl [5-(2-amino-6-oxo-1H-purin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] hydrogen phosphate](/img/structure/B13396057.png)
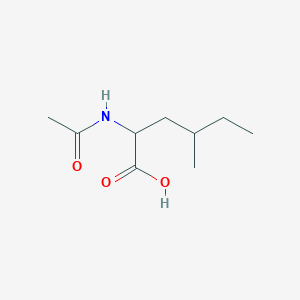

![9-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-9H-purin-6-ol](/img/structure/B13396096.png)
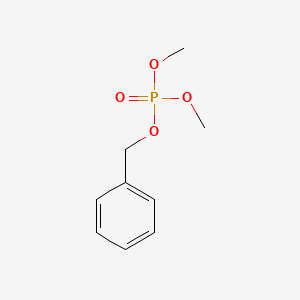
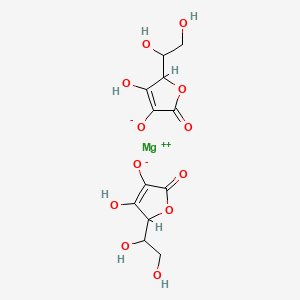
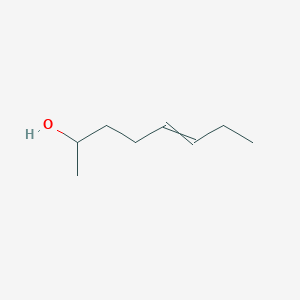
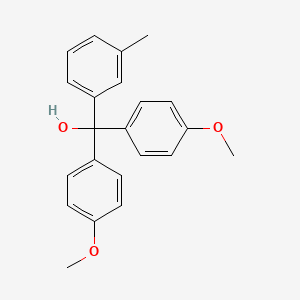

![Cobalt;3-[[2-[(3-hydroxy-4-naphthalen-1-ylnaphthalen-2-yl)methylideneamino]cyclohexyl]iminomethyl]-1-naphthalen-1-ylnaphthalen-2-ol](/img/structure/B13396129.png)
![1-(6-Methyl-2-phenyl-imidazo[1,2-a]pyridin-3-yl-methyl)piperidine-4-carboxylic acid](/img/structure/B13396131.png)
